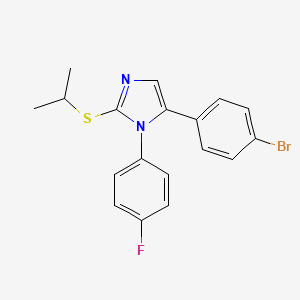
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isopropylthio)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isopropylthio)-1H-imidazole, also known as BFI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isopropylthio)-1H-imidazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including protein kinase C and phosphodiesterase. This inhibition leads to the activation of various signaling pathways, which may contribute to the anti-cancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death) in cancer cells, and reduces the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isopropylthio)-1H-imidazole is its low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its low solubility, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isopropylthio)-1H-imidazole. One area of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the identification of the specific signaling pathways that are activated by this compound, which may lead to the development of more targeted therapies. Additionally, more research is needed to fully understand the potential applications of this compound in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isopropylthio)-1H-imidazole can be synthesized using a three-step reaction process. The first step involves the reaction of 4-bromobenzaldehyde with 4-fluoroaniline to form 4-(4-bromophenyl)-4-fluorobenzaldehyde. The second step involves the reaction of this intermediate with isopropyl mercaptan to form this compound. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isopropylthio)-1H-imidazole has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties, making it a potential candidate for cancer treatment. This compound has also been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2S/c1-12(2)23-18-21-11-17(13-3-5-14(19)6-4-13)22(18)16-9-7-15(20)8-10-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOYUVJTFXVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)
![9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2900241.png)
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
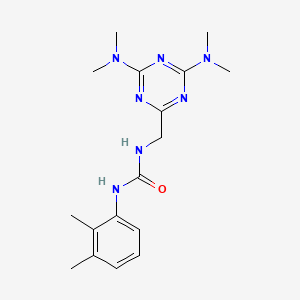
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)
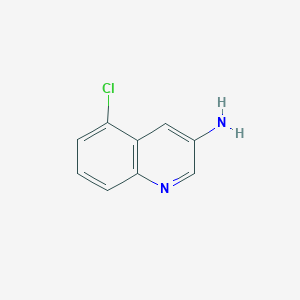
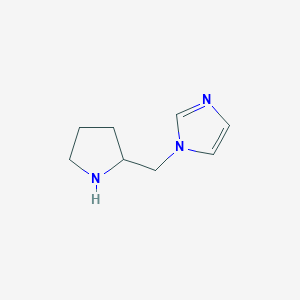
![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)
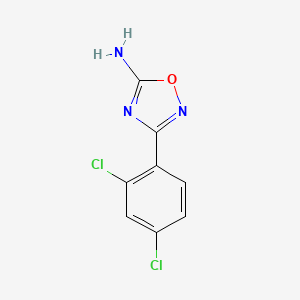

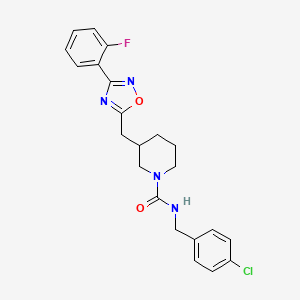
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900259.png)
